molecular formula C21H25FN2S B374692 1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374692
M. Wt: 356.5g/mol
InChI Key: AQGYXBXZRINPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a piperazine ring, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo(b,f)thiepin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo(b,f)thiepin skeleton.

    Introduction of the fluorine atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the isopropyl group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Piperazine ring incorporation: The final step involves the nucleophilic substitution of a suitable leaving group with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using piperazine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with piperazine or other nucleophiles.

Scientific Research Applications

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating the activity of neurotransmitters such as dopamine and serotonin. This interaction leads to changes in neuronal signaling pathways, which can result in therapeutic effects for certain neurological and psychiatric conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The isopropyl group and piperazine ring further contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25FN2S

Molecular Weight

356.5g/mol

IUPAC Name

1-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C21H25FN2S/c1-14(2)15-4-6-20-18(11-15)19(24-9-7-23-8-10-24)12-16-3-5-17(22)13-21(16)25-20/h3-6,11,13-14,19,23H,7-10,12H2,1-2H3

InChI Key

AQGYXBXZRINPFW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCNCC4)C=CC(=C3)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCNCC4)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 g of 10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin, 21 g of 1-(ethoxycarbonyl)piperazine and 30 ml of chloroform is refluxed for 5 hours. After cooling, it is diluted with chloroform, the solution thoroughly washed with water, dried with potassium carbonate and after filtration evaporated under reduced pressure. The residue (27 g, 96%) is a crude glassy 10-(ethoxycarbonylpiperazino)-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin which is used for hydrolysis in this state without further purification.
Name
10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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